molecular formula C8H6BrFO B169089 1-(3-Bromo-5-fluorophenyl)ethanone CAS No. 105515-20-6

1-(3-Bromo-5-fluorophenyl)ethanone

Cat. No. B169089
M. Wt: 217.03 g/mol
InChI Key: MZDXPUDHZBCYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-fluorophenyl)ethanone is a chemical compound with the molecular formula C₈H₆BrFO. It has a molecular weight of 217.04 g/mol .


Synthesis Analysis

The synthesis of 1-(3-Bromo-5-fluorophenyl)ethanone involves several steps. The compound can be synthesized from secondary alcohols using ammonium bromide and Oxone . The process involves the reaction of a compound of formula II in the presence of magnesium or an organometallic reagent of formula III R 1 M 2 X (III), wherein R 1 is C I -C 4 alkyl; M 2 is Li or Mg and X is halogen or absent; with a compound of formula IV CF 3 -C (O)-R 2 (IV), wherein R 2 is halogen, hydroxyl, C I -C 4 alkoxy, (di-C I -C 4 alkyl)amino, OC (O)CF 3, phenoxy or OM 1; wherein M 1 is Lithium, Magnesium, Sodium or Potassium .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-5-fluorophenyl)ethanone can be represented by the InChI code 1S/C8H6BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 .


Physical And Chemical Properties Analysis

1-(3-Bromo-5-fluorophenyl)ethanone is a solid at room temperature. It has a molecular weight of 217.04 g/mol and a density of 1.5±0.1 g/cm3. Its boiling point is 257.9±25.0 °C at 760 mmHg .

Scientific Research Applications

Organic Chemistry

1-(3-Bromo-5-fluorophenyl)ethanone is a chemical compound used in scientific research, particularly in the field of organic chemistry . It has a molecular weight of 217.04 and its linear formula is C8H6BrFO .

Synthesis of alpha-Bromoketones

One notable application of 1-(3-Bromo-5-fluorophenyl)ethanone is in the synthesis of alpha-Bromoketones . This process involves the use of secondary alcohols, ammonium bromide, and Oxone .

Method of Application

The method involves a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using ammonium bromide and Oxone . The reaction is carried out under specific conditions, and the resulting product is 2-Bromo-1-(3-fluorophenyl)ethanone .

Results and Outcomes

The product, 2-Bromo-1-(3-fluorophenyl)ethanone, is a yellow liquid . Its 1H NMR (400 MHz, CDCl 3) is δ(ppm) = 7.79 -7.76 (m, 2H), 7.70 7.66 (m, 1H), 7.5 7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H). Its 13C NMR (125 MHz, CDCl 3) is δ (ppm) = 190.10, 162.84 (d, J= 248.85 Hz), 135.93 (d, = 6.35 Hz), 130.54 (d, J= 7.26 Hz), 124.70 (d, J= 2.72 Hz), 121.04 (d, J= 21.79 Hz), 115.68 (d, J= 22.70 Hz), 30.44 .

Synthesis of Quinoline Derivatives

1-(3-Bromo-5-fluorophenyl)ethanone can be used in the synthesis of quinoline derivatives . Quinoline derivatives have been found to have therapeutic potential .

Method of Application

The method involves using aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials . Amino Diel–Alder reactions are applied .

Results and Outcomes

The in vitro antimicrobial potential of the synthesized quinoline derivatives was evaluated against various bacterial strains such as V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli .

Pharmaceutical Intermediates

1-(3-Bromo-5-fluorophenyl)ethanone is also used as an intermediate in the production of pharmaceuticals .

Method of Application

The specific method of application can vary depending on the final pharmaceutical product being synthesized .

Results and Outcomes

The outcomes can also vary, but the end result is typically a pharmaceutical product that can be used for therapeutic purposes .

Synthesis of Quinoline Derivatives

1-(3-Bromo-5-fluorophenyl)ethanone can be used in the synthesis of quinoline derivatives . Quinoline derivatives have been found to have therapeutic potential .

Method of Application

The method involves using aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials . Amino Diel–Alder reactions are applied .

Results and Outcomes

The in vitro antimicrobial potential of the synthesized quinoline derivatives was evaluated against various bacterial strains such as V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli .

Pharmaceutical Intermediates

1-(3-Bromo-5-fluorophenyl)ethanone is also used as an intermediate in the production of pharmaceuticals .

Method of Application

The specific method of application can vary depending on the final pharmaceutical product being synthesized .

Results and Outcomes

The outcomes can also vary, but the end result is typically a pharmaceutical product that can be used for therapeutic purposes .

Safety And Hazards

1-(3-Bromo-5-fluorophenyl)ethanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDXPUDHZBCYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547830
Record name 1-(3-Bromo-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorophenyl)ethanone

CAS RN

105515-20-6
Record name 1-(3-Bromo-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromo-5-fluorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(3-bromo-5-fluoro-phenyl)-ethanol (2.9 g, 13.2 mmol) in methylene chloride (150 ml) was added at room temperature pyridinium dichromate (3.98 g). The reaction mixture was stirred for 4 hours at room temperature and the solvent was removed in the presence of silica gel. The crude product was purified by chromatography over silica gel to provide 1-(3-bromo-5-fluoro-phenyl)-ethanone (1.39 g, 45%) as a light yellow solid, MS: m/e=216.1 (M+).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyllithium (1.3 M in diethyl ether, 35 mL) was added dropwise to 3-bromo-5-fluorobenzoic acid (5 g) in diethyl ether at −78° C. keeping the temperature below −60° C. The reaction was then left to warm to −10° C. and was stirred for 1 h before being carefully quenched with saturated ammonium chloride (100 mL) until pH=3. The product was extracted with diethyl ether (2×100 mL), dried over sodium sulfate and the solvent removed by evaporation to yield 1-(3-bromo-5-fluorophenyl)ethanone as an off-white solid (4.67 g, 94%). 1H NMR (CDCl3): 2.59 (3H, s, ArCOCH3), 7.44 (1H, dd, Ar), 7.59 (1H, dd, Ar), 7.87 (1H, s, Ar).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.